molecular formula C5H4BClFNO2 B2839862 (2-Chloro-4-fluoropyridin-3-yl)boronic acid CAS No. 1383970-43-1

(2-Chloro-4-fluoropyridin-3-yl)boronic acid

Cat. No.: B2839862
CAS No.: 1383970-43-1
M. Wt: 175.35
InChI Key: LXUDFEOAGBMKQF-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluoropyridin-3-yl)boronic acid is a halogen-substituted pyridinyl boronic acid with the molecular formula C₅H₃BClFNO₂. This compound is structurally characterized by a boronic acid (-B(OH)₂) group at the 3-position of a pyridine ring, with chlorine and fluorine substituents at the 2- and 4-positions, respectively. Its unique substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex heterocyclic systems .

Properties

IUPAC Name

(2-chloro-4-fluoropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUDFEOAGBMKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluoropyridin-3-yl)boronic acid typically involves the reaction of 2-chloro-4-fluoropyridine with a boron-containing reagent. One common method is the hydroboration of 2-chloro-4-fluoropyridine using a borane reagent, followed by oxidation to yield the boronic acid . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the hydroboration process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

1.1 Role as a Building Block

(2-Chloro-4-fluoropyridin-3-yl)boronic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various coupling reactions, especially in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

1.2 Case Study: Synthesis of Biologically Active Compounds

A notable application of this compound is in the synthesis of biologically active compounds. For example, it has been employed in the development of novel inhibitors for certain enzymes, which are pivotal in disease pathways. The compound's ability to form stable complexes with palladium catalysts enhances its utility in these reactions, leading to high yields of desired products.

Pharmaceutical Applications

2.1 Drug Development

The compound has garnered attention in the pharmaceutical industry due to its potential as an intermediate in drug synthesis. Its derivatives have shown promising activity against various diseases, including cancer and bacterial infections. The incorporation of this compound into drug candidates has been linked to improved efficacy and selectivity.

2.2 Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound can act as effective anticancer agents by inhibiting specific protein kinases involved in tumor growth. Studies have reported that these compounds exhibit significant cytotoxicity against various cancer cell lines, highlighting their potential for further development into therapeutic agents.

Material Science

3.1 Applications in Polymer Chemistry

In material science, this compound is utilized in the synthesis of functional polymers. Its boronic acid group can undergo reversible reactions with diols, enabling the creation of dynamic covalent bonds within polymer networks. This property is exploited to develop smart materials that respond to environmental stimuli.

3.2 Case Study: Smart Polymers

Researchers have developed smart polymer systems incorporating this compound that exhibit tunable properties such as self-healing and shape memory effects. These materials have potential applications in biomedical devices and flexible electronics.

Environmental Applications

4.1 Role in Environmental Remediation

The compound has also been investigated for its role in environmental remediation processes. Its ability to form stable complexes with heavy metals makes it a candidate for developing adsorbents that can effectively remove pollutants from water sources.

4.2 Case Study: Heavy Metal Removal

Studies have shown that modified forms of this compound can significantly enhance the adsorption capacity for heavy metals like lead and cadmium from contaminated water, demonstrating its potential application in environmental cleanup technologies.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Name Substituents Predicted pKa* Key Electronic Effects
(2-Chloro-4-fluoropyridin-3-yl)boronic acid Cl (2), F (4), pyridine ~7.5–8.5 Electron-withdrawing groups (EWGs) lower pKa via inductive effects. Steric hindrance at 2-position may reduce binding flexibility .
Phenylboronic acid None ~8.8 Higher pKa due to lack of EWGs; limited Lewis acidity at physiological pH .
(2,6-Dichloropyridin-4-yl)boronic acid Cl (2,6), pyridine ~8.0–8.5 Dual EWGs increase acidity compared to mono-substituted analogs. Steric bulk may limit applications in crowded reactions .
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl phenoxy ~7.0–7.5 Methoxy group donates electron density, but boronic acid’s acidity is balanced by aryl conjugation .

*Predicted pKa ranges based on substituent σ values and literature trends .

Reactivity in Cross-Coupling Reactions

This compound’s halogen substituents enhance its reactivity in Suzuki-Miyaura couplings by increasing the electrophilicity of the pyridine ring. For example:

  • Yield Comparison : Reactions with 4-chlorophenyl boronic acid derivatives achieve ~65–74% yields under similar conditions (Table 1, ). The target compound’s dual EWGs may further improve reactivity in electron-deficient systems.

Stability and Complexation Behavior

Boronic acids exist in equilibrium with boroxines (trimers) and esters. The target compound’s EWGs stabilize the boronate form, shifting equilibrium toward esters in the presence of diols (e.g., catechols) . This contrasts with phenylboronic acid, which requires base (e.g., Et₃N) to fully convert to esters .

Biological Activity

(2-Chloro-4-fluoropyridin-3-yl)boronic acid is an organoboron compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₄BClFNO₂. It features a pyridine ring with chlorine and fluorine substituents, linked to a boronic acid functional group. This structure allows it to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling, which is significant for synthesizing complex organic molecules.

Enzyme Inhibition

Boronic acids, including this compound, are known to exhibit enzyme inhibition properties. They can form reversible covalent bonds with diols, which is crucial for targeting certain enzymes involved in metabolic processes. This characteristic positions them as potential inhibitors of proteases and other enzymes implicated in diseases such as cancer and diabetes .

Interaction with Biological Macromolecules

Research indicates that compounds similar to this compound can interact with various biological macromolecules, influencing pathways relevant to disease mechanisms. Such interactions may lead to the modulation of enzyme activity or receptor function, contributing to their therapeutic effects .

Anticancer Properties

The pyridin-3-yl core present in this compound is a common motif in many bioactive compounds, particularly anticancer agents. The compound's ability to inhibit specific enzymes may contribute to its potential as an anticancer drug candidate. Studies have shown that boronic acids can disrupt cancer cell proliferation by targeting key regulatory enzymes involved in cell cycle control.

Case Study 1: Enzyme Inhibition Assays

In a study examining the enzyme inhibition properties of boronic acids, this compound was tested against several protease enzymes. Results indicated that the compound exhibited moderate inhibitory activity, suggesting its potential as a lead compound for further development in protease-targeted therapies.

Case Study 2: Synthesis of Novel Drug Candidates

Researchers utilized this compound as a building block in synthesizing novel drug candidates. The resulting compounds were evaluated for their biological activity against cancer cell lines. Preliminary results showed promising anticancer activity, warranting further investigation into their mechanisms of action and therapeutic potential .

Summary of Biological Activities

Activity Description
Enzyme Inhibition Acts as an inhibitor for proteases and other enzymes involved in metabolic pathways.
Anticancer Potential Exhibits properties that may disrupt cancer cell proliferation through enzyme modulation.
Antibacterial Activity Similar compounds show efficacy against various bacterial strains but require further exploration.

Q & A

Basic: What are the primary synthetic applications of (2-Chloro-4-fluoropyridin-3-yl)boronic acid in organic chemistry?

Answer:
This compound is widely used in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, particularly in synthesizing heterocyclic scaffolds for pharmaceuticals. The boronic acid group reacts with aryl/vinyl halides in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form biaryl structures . For example, coupling with halogenated pyridines can yield complex drug intermediates. Key considerations include optimizing solvent polarity (e.g., THF/H₂O mixtures) and catalyst loading to mitigate side reactions like protodeboronation.

Advanced: How can researchers design experiments to evaluate the bioactivity of this compound derivatives against cancer cells?

Answer:

Rational Design : Incorporate the boronic acid moiety into heterocyclic scaffolds mimicking known enzyme substrates (e.g., proteasome inhibitors like bortezomib).

In Vitro Assays : Test cytotoxicity using glioblastoma or leukemia cell lines (e.g., U87-MG) via MTT assays. Include controls for boronic acid autofluorescence.

Mechanistic Studies : Perform competitive binding assays with fluorogenic substrates to assess inhibition of serine hydrolases or proteasomes .

Data Validation : Compare IC₅₀ values with structurally similar non-boron analogs to isolate boron-specific effects.

Advanced: How should researchers address contradictions between thermodynamic and kinetic data in boronic acid-diol binding studies?

Answer:
Discrepancies often arise when equilibrium binding constants (thermodynamic) conflict with real-time sensor responses (kinetic). For example, a high-affinity boronic acid-sugar pair (e.g., fructose) may show slow on/off rates, limiting real-time sensing. To resolve this:

  • Use stopped-flow fluorescence to measure kon/koff rates (e.g., kon for fructose ≈ 10³ M⁻¹s⁻¹) .
  • Adjust pH (e.g., pH 7.4 vs. 8.5) to modulate boronate ester stability.
  • Validate with SPR or ITC to correlate kinetic and thermodynamic parameters .

Basic: What are the critical safety considerations when handling this compound?

Answer:

  • Storage : Keep at 0–6°C in airtight containers to prevent moisture-induced degradation .
  • PPE : Use nitrile gloves and goggles; avoid inhalation of fine powders.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Disposal : Follow hazardous waste protocols for halogenated boronic acids .

Advanced: How can MALDI-MS analysis be optimized for boronic acid-containing peptides to prevent boroxine artifacts?

Answer:

  • Derivatization : Treat with diols (e.g., 1,2-ethanediol) to form cyclic boronic esters, preventing dehydration/trimerization .
  • Matrix Selection : Use α-cyano-4-hydroxycinnamic acid (CHCA) for enhanced ionization.
  • Laser Intensity : Minimize to reduce thermal decomposition.
  • Validation : Compare ESI-MS spectra to confirm MALDI data fidelity .

Advanced: What strategies improve the selectivity of boronic acid-based glycoprotein capture systems?

Answer:

  • Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.5) to enhance diol binding while reducing electrostatic secondary interactions .
  • Surface Engineering : Introduce hydrophilic spacers (e.g., PEG) on sensor surfaces to minimize nonspecific protein adsorption.
  • Competitive Elution : Apply sorbitol or fructose to displace bound glycoproteins selectively .

Basic: How does pH influence the ¹¹B NMR chemical shifts of boronic acids?

Answer:
At acidic pH, boronic acids exist as trigonal B(OH)₂ (δ ≈ 28–30 ppm). Under basic conditions, they convert to tetrahedral boronate anions (B(OH)₃⁻, δ ≈ 10–15 ppm). For example, 2,6-difluorophenylboronic acid shows a shift from 28.5 ppm (pH 4) to 12.3 ppm (pH 10) . Use phosphate buffers (50 mM) and calibrate with boric acid as a reference.

Advanced: How can boronic acids act as bioisosteres in drug design?

Answer:

  • Carbonyl Replacement : Substitute amide or ester groups in β-lactams with boronic acids to enhance enzyme inhibition (e.g., proteasome inhibitors) .
  • Transition-State Mimicry : Design peptidomimetics where boron mimics tetrahedral intermediates in protease catalysis.
  • Computational Validation : Use DFT calculations to compare electronic profiles with native substrates .

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